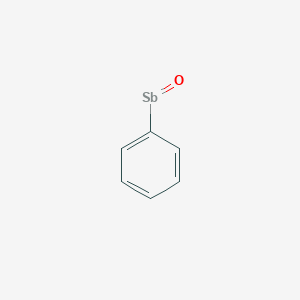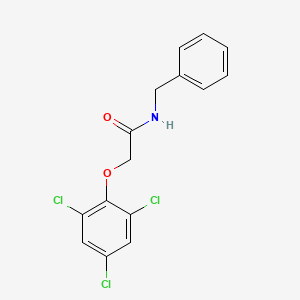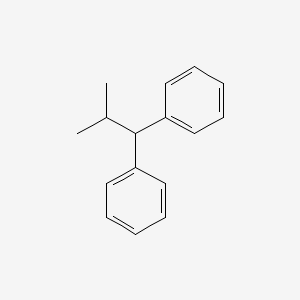
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant hydrophobicity and chemical stability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid typically involves the reaction of heptafluorobutyl derivatives with butanedioic acid under controlled conditions. One common method includes the esterification of heptafluorobutyl alcohol with butanedioic acid, followed by hydrolysis to yield the desired acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing fluorinated polymers and materials with unique properties.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism by which 2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid exerts its effects is primarily through its interaction with molecular targets via hydrophobic interactions and hydrogen bonding. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it an effective agent in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid stands out due to its dual functional groups (carboxylic acid and fluorinated alkyl chain), which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring both hydrophobicity and chemical versatility.
Properties
CAS No. |
121223-84-5 |
|---|---|
Molecular Formula |
C8H7F7O4 |
Molecular Weight |
300.13 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid |
InChI |
InChI=1S/C8H7F7O4/c9-6(10,7(11,12)8(13,14)15)2-3(5(18)19)1-4(16)17/h3H,1-2H2,(H,16,17)(H,18,19) |
InChI Key |
LSASNNWMPFETSE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


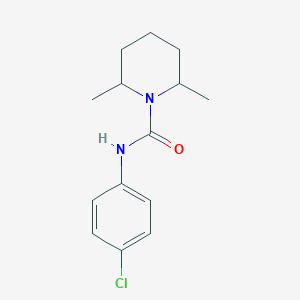
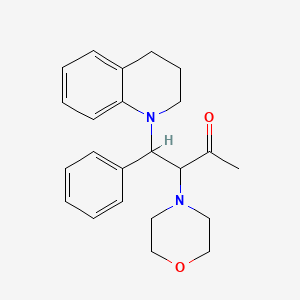

![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)
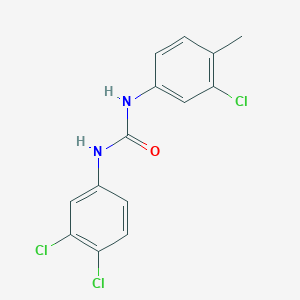
![2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol](/img/structure/B11942678.png)

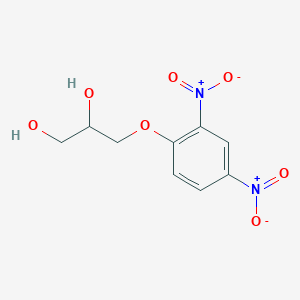
![1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one](/img/structure/B11942704.png)

![4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B11942709.png)
